molecular formula C10H10N2OS B8472185 4-(2-Amino-4-thiazolyl)-2-methylphenol

4-(2-Amino-4-thiazolyl)-2-methylphenol

Cat. No.: B8472185
M. Wt: 206.27 g/mol
InChI Key: BMDRBIRUNXQCSB-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) and Phenolic Compound Research

The structure of 4-(2-Amino-4-thiazolyl)-2-methylphenol incorporates both a 2-aminothiazole (B372263) ring and a substituted phenol (B47542) group. The academic interest in this specific molecule is built upon the vast body of research dedicated to these two foundational moieties.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry and drug discovery. researchgate.net Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, is a component of essential natural molecules like vitamin B1 (Thiamine). scholarsresearchlibrary.com Its derivatives, particularly 2-aminothiazoles, have been a cornerstone for the synthesis of a multitude of compounds, including sulfur drugs, biocides, and fungicides. researchgate.net

Historically, research has demonstrated that this scaffold is integral to numerous synthetic molecules with significant pharmacodynamic effects. researchgate.net The broad spectrum of biological activities associated with 2-aminothiazole derivatives has cemented their importance. scholarsresearchlibrary.com Many clinically used drugs, such as the anticancer agents dasatinib (B193332) and alpelisib, feature the 2-aminothiazole nucleus, highlighting its therapeutic relevance. nih.gov The simple structure and high reactivity of 2-aminothiazole make it a versatile building block for creating diverse derivatives with good biological activity. researchgate.net

Biological Activity of 2-Aminothiazole DerivativesExamples/NotesReferences
AnticancerPotent activity against various human cancerous cell lines. nih.gov
AntimicrobialActivity against both bacterial and fungal pathogens. scholarsresearchlibrary.commdpi.com
Anti-inflammatoryDemonstrated efficacy in models of inflammation. scholarsresearchlibrary.commdpi.com
Antiviral (including Anti-HIV)Inhibition of viral replication has been reported. scholarsresearchlibrary.commdpi.com
AntioxidantCapacity to neutralize reactive oxygen species. scholarsresearchlibrary.com
AnticonvulsantPotential applications in neurological disorders. scholarsresearchlibrary.com
AntidiabeticActivity related to blood sugar regulation has been observed. scholarsresearchlibrary.com

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and central to organic and medicinal chemistry. acs.orggsconlinepress.com Their chemical properties, particularly their antioxidant activity, are largely due to the reactivity of the phenol moiety, which can donate a hydrogen atom to scavenge free radicals. gsconlinepress.comnih.gov

The significance of phenols extends to pharmaceuticals, where they are recurring motifs in a large number of approved small-molecule drugs. acs.org In fact, 55 compounds containing phenolic structures are on the World Health Organization's list of essential medicines. acs.org The biological and pharmaceutical activities of these compounds are intrinsically linked to their phenolic ring and hydroxyl group. researchgate.net Researchers have extensively harnessed the pharmacological properties of phenols to develop novel therapeutic strategies for a wide range of conditions, including inflammatory diseases, cancer, and cardiovascular diseases. gsconlinepress.comnih.govresearchgate.net

Key Roles of Phenolic MoietiesDescriptionReferences
Antioxidant ActivityScavenge free radicals and protect cells from oxidative stress. gsconlinepress.comnih.gov
Anti-inflammatory EffectsModulate various inflammatory pathways. gsconlinepress.com
Anticancer PropertiesInhibit carcinogenesis through various mechanisms. gsconlinepress.commdpi.com
Antimicrobial ActionInhibit the growth of various microorganisms. gsconlinepress.com
Pharmaceutical ScaffoldsA recurring and significant structural fragment in FDA-approved drugs. acs.org

Research Rationale and Scope for Academic Inquiry into this compound

While the parent structures of this compound are well-documented, the specific compound itself represents a more nascent area of investigation. The rationale for its study lies in the potential for synergistic or unique properties arising from the combination of the 2-aminothiazole and 2-methylphenol moieties.

The hybrid nature of this compound makes it a prime candidate for interdisciplinary research. The combination of a known pharmacophore (2-aminothiazole) with a potent antioxidant moiety (phenol) suggests several promising avenues of investigation.

Medicinal Chemistry and Pharmacology : A primary focus would be the synthesis and evaluation of its biological activities. ijmm.irdmed.org.ua Based on its constituent parts, research could target its potential as an antioxidant, anticancer, anti-inflammatory, or antimicrobial agent. mdpi.comnih.gov Structure-activity relationship (SAR) studies could elucidate the role of each part of the molecule in its biological function.

Computational Chemistry : In silico studies, including Density Functional Theory (DFT) calculations, could predict the molecule's geometric and electronic properties. Such studies can provide insights into its reactivity, stability, and potential interactions with biological targets, guiding experimental work.

Materials Science : The unique combination of heterocyclic and phenolic structures could be explored for applications in materials science, such as the development of novel corrosion inhibitors or functional polymers. researchgate.net

Synthetic Organic Chemistry : Developing efficient and scalable synthetic routes to this compound and its derivatives is a fundamental prerequisite for any further investigation. ijcce.ac.ir

The exploration of this compound sits (B43327) at the intersection of established chemical principles and the search for novel molecular functions, representing a fertile ground for future scientific discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)-2-methylphenol

InChI

InChI=1S/C10H10N2OS/c1-6-4-7(2-3-9(6)13)8-5-14-10(11)12-8/h2-5,13H,1H3,(H2,11,12)

InChI Key

BMDRBIRUNXQCSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)N)O

Origin of Product

United States

Structure Activity Relationship Sar Studies of 4 2 Amino 4 Thiazolyl 2 Methylphenol Derivatives

Elucidating the Contribution of the 2-Amino-4-thiazolyl Moiety to Biological and Chemical Activities

The 2-aminothiazole (B372263) ring is a privileged scaffold in drug discovery, known for its wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comglobalresearchonline.net Its reactivity and biological interactions are highly dependent on the substituents at its C2, C4, and C5 positions. analis.com.my The aromatic nature of the thiazole (B1198619) ring, combined with the electronic properties of its heteroatoms, allows for diverse interactions with biological macromolecules. globalresearchonline.netanalis.com.my

The substituent at the 4-position of the thiazole ring, which links to the 2-methylphenol group in the parent compound, plays a pivotal role in determining the molecule's spatial orientation and binding capabilities. In many derivatives, this position is occupied by an aryl group, and modifications to this group significantly influence biological activity.

Research has shown that the nature of the aryl group at the C4-position can dictate the potency of the compound. For instance, studies on 2-aminothiazole derivatives as anticancer agents revealed that introducing a phenyl group at this position had a notable effect on potency. nih.gov Further SAR analysis indicated that substitutions on this phenyl ring are crucial. The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or a nitro group at the para position of the phenyl ring, often enhances biological activity. analis.com.mymdpi.com This suggests that these groups may be involved in key interactions, such as hydrogen bonding or halogen bonding, with target proteins. analis.com.my Conversely, electron-donating groups like a methyl group at the same position can also lead to significant activity. mdpi.com

In a series of compounds designed as antitubercular agents, the 2-pyridyl moiety at the C4-position was found to be critical and intolerant to modification, highlighting its essential role in the compound's mechanism of action. nih.gov The introduction of appropriately-sized substituents at the 4- and 5-positions of the thiazole ring has been shown to improve inhibitory activity and selectivity for inducible nitric oxide synthase (iNOS). nih.gov However, bulky or hydrophilic substituents at any position can lead to a marked decrease or complete loss of inhibitory activity. nih.gov

Table 1: Impact of C4-Position Substituents on Biological Activity This table is interactive. Click on the headers to sort the data.

Base Scaffold C4-Substituent Modification Impact on Activity Reference
2-Aminothiazole Phenyl p-Halogen (Cl, Br) Enhanced antimicrobial activity analis.com.mymdpi.com
2-Aminothiazole Phenyl p-Nitro Enhanced antimicrobial activity analis.com.my
2-Aminothiazole Phenyl p-Methyl Significant cytotoxic activity mdpi.com
2-Aminothiazole 2-Pyridyl Unmodified Essential for antitubercular activity nih.gov
2-Aminothiazole Alkyl Appropriately-sized Improved iNOS inhibitory activity nih.gov

The 2-amino group is a key functional group that significantly influences the physicochemical properties and biological activity of the scaffold. It often acts as a hydrogen bond donor and a site for further chemical modification. SAR studies have demonstrated that the N-2 position of the aminothiazole is highly flexible and amenable to substitution. nih.gov

Acylation of the 2-amino group is a common and effective strategy to modulate activity. For example, introducing substituted benzoyl groups at this position improved the antitubercular activity of a lead compound by more than 128-fold. nih.gov Specifically, an N-(3-chlorobenzoyl) group resulted in one of the most potent analogues. nih.gov This indicates that the size, shape, and electronic properties of the acyl group are critical for optimal interaction with the biological target. The introduction of an amide bond at the C2 position is a frequently used strategy in structural modifications to develop new derivatives. mdpi.com

In contrast, other modifications can be detrimental. The introduction of a chlorine atom directly onto the 2-amino group of the thiazole ring, or its addition to a dialkyl group, led to a significant decrease in cytotoxic activity. nih.gov This suggests that maintaining the hydrogen-bonding capability of the unsubstituted or acylated amino group may be essential for certain biological activities.

Table 2: Influence of 2-Amino Group Substitutions on Biological Activity This table is interactive. Click on the headers to sort the data.

Base Scaffold 2-Amino Group Substitution Observed Activity SAR Finding Reference
4-(2-pyridinyl)-1,3-thiazole Substituted Benzoyl (e.g., 3-chlorobenzoyl) Antitubercular Significant improvement in potency nih.gov
2-Amino-4,5-diarylthiazole Amide bond introduction Anti-Candida Common strategy for structural modification mdpi.com
2-Aminothiazole Chloro or Dialkyl Cytotoxicity Significant decrease in activity nih.gov

Investigation of the 2-Methylphenol Moiety's Influence on SAR

The phenolic portion of the molecule is another critical determinant of biological activity, primarily through its hydroxyl group, which can participate in hydrogen bonding and redox processes. researchgate.netdntb.gov.ua The substitution pattern on the phenol (B47542) ring, including the position of the methyl group, further refines these interactions.

The position of substituents on the phenol ring is vital. In a structurally related compound, 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, the steric influence of a methyl group on the thiazole ring caused the phenol and thiazole rings to be non-coplanar. nih.gov This deviation from planarity can profoundly affect how the molecule fits into a receptor's binding pocket.

While specific SAR data on the 2-methyl group in the target compound is limited, general principles from related structures can be applied. For instance, the position of methoxy (B1213986) groups on a phenyl ring attached to a thiazole has been shown to be important for cytotoxic activity. mdpi.com The presence of hydroxy and nitro groups on a phenyl ring in other benzothiazole (B30560) derivatives was also found to be responsible for high antimicrobial activity. mdpi.com This underscores that both the electronic nature (donating vs. withdrawing) and the position of substituents on the phenol ring are key factors in modulating biological activity.

The phenolic hydroxyl group is a cornerstone of the biological activity of many natural and synthetic compounds, particularly as an antioxidant and an interactive moiety in enzyme inhibition. researchgate.netnih.gov Its ability to donate a hydrogen atom is central to its radical-scavenging properties. dntb.gov.ua Studies have shown a positive correlation between antioxidant activity and the number of phenolic hydroxyl groups. researchgate.net

The reactivity of this group can be modulated through several mechanisms:

Intramolecular Hydrogen Bonding: The phenolic hydroxyl group can form a strong intramolecular hydrogen bond with the nitrogen atom of the thiazole ring. nih.gov This interaction stabilizes the conformation of the molecule, holding the two ring systems in a specific orientation and influencing their interaction with biological targets.

Chemical Modification: The biological effect of the phenolic hydroxyl group can be investigated by converting it into a less hydrophilic moiety, such as an ether or ester. Such modifications have been shown to have a detrimental effect on antioxidant and antiproliferative activities, which often rely on the free hydroxyl group. pjmhsonline.com However, increasing the lipophilicity by masking the hydroxyl group can enhance antimicrobial activity by improving the molecule's ability to permeate microbial cell membranes. pjmhsonline.com

Therefore, the presence and accessibility of the phenolic hydroxyl group are critical, and its reactivity is a key target for structural modification to either enhance or alter the compound's biological profile.

Interplay of Linker Chemistry in Structure-Activity Correlations

In many drug design strategies, bioactive scaffolds are joined together via linkers to create hybrid molecules with potentially enhanced or novel activities. While the parent compound 4-(2-amino-4-thiazolyl)-2-methylphenol directly connects the two key moieties, its derivatives can incorporate linkers to modulate properties like solubility, flexibility, and the ability to span multiple binding sites.

For the this compound scaffold, linker chemistry could be employed to:

Introduce Flexibility: A flexible alkyl or ether linker between the thiazole and phenol rings could allow the molecule to adopt different conformations to better fit a binding site.

Connect to a Third Pharmacophore: The 2-amino group or the phenolic hydroxyl could serve as an attachment point for a linker connected to another active group, creating a dual-action agent.

The design of such linkers would need to consider length, rigidity, and chemical stability to achieve the desired pharmacological profile.

Significance of the Thiazole-Phenol Connection Type

The linkage between a thiazole ring and a phenol group creates a molecular scaffold of significant interest in medicinal chemistry. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural component in numerous therapeutic agents, including antimicrobials, anti-inflammatory agents, and anticancer drugs. ijarsct.co.insysrevpharm.orgbohrium.com Its aromatic nature allows for π-electron delocalization, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors or coordination sites for metal ions in enzymes. nih.gov

The phenol group, in turn, is a crucial functional group capable of acting as both a hydrogen bond donor (via the hydroxyl -OH group) and acceptor. This dual capability is fundamental for anchoring a molecule within the binding site of a biological target, such as an enzyme or receptor. The direct connection of the phenol to the thiazole ring at its 4-position results in a conjugated system that influences the electronic properties of both rings. This linkage creates a relatively rigid structure, which is advantageous for drug design as it reduces the entropic penalty upon binding to a target.

The specific "2-amino-4-thiazolyl" arrangement is particularly noteworthy. The amino group at the 2-position of the thiazole ring provides an additional key site for hydrogen bonding, significantly enhancing the molecule's ability to form stable interactions with biological macromolecules. nih.gov The substitution pattern on the phenol ring, such as the methyl group at the 2-position in this compound, further refines the molecule's properties. This substituent can influence the acidity of the phenolic hydroxyl group, modulate lipophilicity, and create specific steric interactions within a binding pocket, thereby affecting both potency and selectivity. nih.gov

Conformational Analysis and its Implications for Molecular Recognition

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For derivatives of this compound, the molecule's three-dimensional shape is critical for its ability to be recognized by and bind to a specific biological target.

A critical factor stabilizing certain conformations is the formation of intramolecular hydrogen bonds. For instance, in post-translationally modified peptides containing thiazole-amino acid residues, a semi-extended β2 conformation is often favored, which is stabilized by an N–H⋯NTzl hydrogen bond. nih.gov In the case of 4-(2-amino-4-thiazolyl)phenol (B188846) derivatives, the amino group and the thiazole nitrogen can participate in such interactions, locking the molecule into a conformation that is pre-organized for binding to a receptor. This pre-organization minimizes the conformational changes needed upon binding, which is energetically favorable.

The implications for molecular recognition are profound. Biological targets like enzymes have precisely defined three-dimensional binding sites. A molecule must have a complementary shape and arrangement of functional groups to fit into this site and exert its effect. A rigid or conformationally constrained molecule like a thiazole-phenol derivative can exhibit high selectivity for its target, as it is less likely to adopt the shapes required to bind to other, unintended targets.

Table 1: Common Conformations in Thiazole-Containing Peptides and Their Stabilizing Features
Conformation TypeTypical Torsion Angles (φ, ψ)Key Stabilizing InteractionReference
β2 (semi-extended)≈ −129°, 0°Intramolecular N–H⋯NTzl hydrogen bond nih.gov
C5≈ −123°, 164°Steric hindrance from side chains nih.gov
β≈ −69°, 167°Polar environment effects nih.gov
α≈ 48°, 32°Less common, higher energy state nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR models can predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective molecules. nih.gov

The development of a QSAR model involves several steps:

Data Set Selection: A series of structurally related analogues with experimentally measured biological activity is compiled.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create an equation that correlates the descriptors with the observed biological activity. nih.govmdpi.com

Validation: The model's predictive power is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

In QSAR studies of thiazole derivatives, various types of descriptors have proven to be important. researchgate.net These can include:

Topological (2D) Descriptors: These are based on the 2D representation of the molecule and describe atomic connectivity and branching. Examples include Zagreb indices and Burden eigenvalues. nih.govresearchgate.net

Geometrical (3D) Descriptors: These relate to the 3D structure of the molecule, such as molecular volume or surface area. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Quantum Chemical Descriptors: These are derived from quantum mechanics calculations and provide detailed information about the electronic structure.

A QSAR model for this compound analogues might reveal, for example, that increasing the hydrophobicity of substituents on the phenol ring leads to higher activity, or that the presence of a hydrogen bond donor at a specific position is crucial. The resulting mathematical model serves as a powerful predictive tool in the drug discovery process, allowing chemists to prioritize the synthesis of compounds with the highest predicted activity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Models of Thiazole Derivatives
Descriptor ClassDescriptor ExampleStructural Information EncodedReference
3D DescriptorsGETAWAY (GEometry, Topology, and Atom-Weights AssemblY)Molecular geometry, symmetry, and atom distribution nih.gov
3D Descriptors3D-MoRSE (3D-Molecule Representation of Structures based on Electron diffraction)3D atomic coordinates of the molecule nih.gov
TopologicalGALVEZ topological charge indicesCharge distribution and electronegativity between atoms nih.gov
TopologicalBurden eigenvaluesMolecular branching and connectivity nih.gov
ConstitutionalMolecular WeightSize and mass of the molecule researchgate.net

Mechanistic Investigations of Biological Activities Associated with 4 2 Amino 4 Thiazolyl 2 Methylphenol Derivatives

Antimicrobial Activity Mechanisms

The thiazole (B1198619) nucleus is a core component of numerous clinically significant antimicrobial agents, and its derivatives exhibit a range of mechanisms to combat microbial growth. biointerfaceresearch.comnih.gov The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic parts, may facilitate their penetration into microbial cell membranes. mdpi.com

The antibacterial action of 4-(2-Amino-4-thiazolyl)-2-methylphenol derivatives is multifaceted, with evidence pointing towards several key disruptive processes. One proposed mechanism involves the inhibition of peptidoglycan synthesis, a crucial process for maintaining the structural integrity of the bacterial cell wall. Studies on certain thiazole derivatives suggest they can inhibit the transpeptidase enzyme, which is vital for cross-linking peptidoglycan chains, in a manner similar to beta-lactam antibiotics. nih.gov

Another significant mechanism is the disruption of the bacterial cell membrane's integrity. Some thiazole compounds have been shown to alter membrane permeability, leading to the leakage of essential intracellular components such as nucleic acids and proteins, ultimately causing cell death. nih.gov This disruption can occur through the formation of pores or other destabilizing interactions with the membrane lipids.

Furthermore, these derivatives can interfere with critical bacterial enzymes and proteins. For example, certain thiazole-quinolinium derivatives have been found to perturb the polymerization of the FtsZ protein. nih.gov FtsZ is an essential protein that forms a ring at the site of cell division; its inhibition prevents bacterial replication and leads to cell filamentation. nih.gov By targeting such highly conserved and essential proteins, these compounds can exert potent bacteriostatic or bactericidal effects. nih.gov The ability of some benzothiazole (B30560) derivatives to simultaneously inhibit two intracellular targets, DNA gyrase (GyrB) and topoisomerase IV (ParE), highlights a mechanism that can also lower the frequency of resistance development. nih.gov

The primary antifungal mechanism for many thiazole-containing compounds is the disruption of the fungal cell membrane, predominantly through the inhibition of ergosterol (B1671047) biosynthesis. nih.govacs.org Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

Derivatives of thiazole have been shown to specifically target and inhibit key enzymes in the ergosterol production pathway. nih.govacs.org A prominent target is the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme. researchgate.net Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the membrane structure, increases its permeability, and ultimately inhibits fungal growth. researchgate.net Molecular docking studies have suggested that these compounds can interact with the heme group in the active site of the 14α-demethylase enzyme, consistent with the action of established azole antifungal drugs. researchgate.net The mechanism of action for some thiazole derivatives may be directly related to their interaction with the fungal cell wall structure or the ion permeability of the cell membrane. nih.gov

Derivatives of this compound have demonstrated a broad spectrum of activity against various clinically relevant microbes, including Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The specific activity often depends on the substitutions made to the core thiazole structure. mdpi.com

Against Gram-positive bacteria, potent activity has been observed, particularly against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). nih.govnih.gov Some derivatives have also shown efficacy against Bacillus subtilis. nih.gov Activity against Gram-negative bacteria such as Escherichia coli has also been reported, although in some cases, the potency is greater against Gram-positive strains. nih.govnih.gov

In the fungal domain, these compounds are notably active against Candida albicans, a common cause of opportunistic infections. nih.govresearchgate.net Furthermore, promising activity has been demonstrated against azole-resistant strains of Aspergillus fumigatus and multidrug-resistant yeasts like Candida auris, highlighting their potential to address the challenge of antifungal resistance. nih.govacs.orgnih.gov

Table 1: Antimicrobial Spectrum of Selected Thiazole Derivatives
Derivative ClassTarget MicroorganismReported MIC (µg/mL)Source
Thiazole derivatives bearing β-amino acidStaphylococcus aureus1–2 nih.gov
Thiazole-quinolinium derivativesStaphylococcus aureus (including MRSA)1–32 nih.gov
2,4-disubstituted thiazole (Compound 23e)Staphylococcus aureus15.60 nih.gov
2,4-disubstituted thiazole (Compound 23e)Bacillus subtilis31.25 nih.gov
2,4-disubstituted thiazole (Compound 23e)Escherichia coli62.50 nih.gov
Thiazolyl-isoxazole derivativesAcinetobacter baumannii16 researchgate.net
Thiazole derivatives bearing β-amino acidAzole resistant Aspergillus fumigatusActive nih.gov
Thiazole derivatives bearing β-amino acidCandida aurisActive nih.gov

Antioxidant Activity Mechanisms

The primary mechanism for the antioxidant activity of these phenolic thiazole derivatives is their ability to scavenge free radicals. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com In this process, the antioxidant molecule donates a hydrogen atom from its phenolic hydroxyl (-OH) group to the stable DPPH radical, neutralizing it and thereby inhibiting the oxidative chain reaction. mdpi.commdpi.com

The efficiency of this radical scavenging is closely linked to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen atom transfer (HAT), resulting in more potent antiradical activity. mdpi.com The presence of electron-donating groups on the phenol (B47542) ring can further enhance this activity. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Phenolic Thiazole Derivatives
DerivativeIC₅₀ (μM)Reference Compound (Ascorbic Acid) IC₅₀ (μM)Source
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4d)0.1440.074 nih.gov
4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivative (4c)0.1830.074 nih.gov
Phenolic Thiazole (Compound 5a)14.89 (μg/mL)10.32 (μg/mL) nih.gov
Phenolic Thiazole (Compound 5b)12.83 (μg/mL)10.32 (μg/mL) nih.gov

Beyond hydrogen atom donation, phenolic thiazoles can also act as antioxidants through electron transfer mechanisms. nih.gov In a single electron transfer (SET) pathway, the antioxidant donates an electron to a radical, converting it into a more stable anion. The antioxidant itself becomes a radical cation, which is typically stabilized by resonance within the aromatic structure.

Computational and experimental studies on some 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives suggest that their antioxidant activity may proceed via a sequential proton loss-electron transfer (SPLET) mechanism. nih.gov This involves the initial deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron from the resulting phenoxide anion to the radical species. The capacity for electron donation is also assessed through various assays such as the Ferric Reducing Antioxidant Power (FRAP) and Reducing Power (RP) assays, which measure the ability of a compound to reduce metal ions like Fe³⁺ to Fe²⁺. nih.govmdpi.com

Anti-inflammatory Pathways

Derivatives of 2-aminothiazole (B372263) have demonstrated notable anti-inflammatory potential by modulating the expression of key inflammatory signaling molecules. In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds can significantly reduce the production of pro-inflammatory cytokines. Studies have shown that thymol-thiazole hybrids can suppress the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.com This inhibitory action is often linked to the downregulation of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com By inhibiting this pathway, the derivatives effectively halt the transcriptional activation of genes responsible for producing these potent inflammatory cytokines.

Furthermore, these compounds have been observed to decrease the activity of myeloperoxidase (MPO), an enzyme found in neutrophils, which is a marker of inflammation in tissue. mdpi.com The reduction in pro-inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4) in stimulated rat paw tissues further corroborates their anti-inflammatory effects at the molecular level. nih.gov

A primary mechanism for the anti-inflammatory activity of this compound and related thiazole derivatives is the direct inhibition of crucial enzymes in the inflammatory cascade. A significant focus of research has been on their ability to dually inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govepa.gov The COX-2 enzyme is responsible for producing prostaglandins, which mediate pain and inflammation, while 5-LOX produces leukotrienes, another class of inflammatory mediators. epa.govfrontiersin.orgnih.gov

Many thiazole derivatives exhibit potent and selective inhibition of COX-2 over the COX-1 isoform, which is associated with maintaining gastric mucosal integrity. This selectivity suggests a potentially improved gastrointestinal safety profile compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov For instance, certain thymol-thiazole hybrids have shown COX-2 inhibitory activity nearly equal to the selective COX-2 inhibitor celecoxib. researchgate.net The dual inhibition of both COX-2 and 5-LOX presents a comprehensive approach to blocking the production of major inflammatory molecules. nih.govepa.govfrontiersin.orgnih.gov

Table 1: In Vitro Inhibitory Activity of Selected Thiazole Derivatives against COX and 5-LOX Enzymes IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC₅₀ indicates greater potency. SI stands for Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2).

Compound ID COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) SI 5-LOX IC₅₀ (µM) Reference
Derivative 6l 5.55 0.09 61.67 0.38 nih.gov
Derivative 7h >10 0.07 >142.8 0.29 epa.gov
Derivative 6b 14.02 0.037 379 >50 researchgate.net
Derivative 6f 14.58 0.039 374 >50 researchgate.net
Celecoxib 14.72 0.045 327 N/A researchgate.net
Etoricoxib 8.06 0.07 115.14 N/A epa.gov
Zileuton N/A N/A N/A 0.15 epa.gov

Antiproliferative and Anticancer Mechanisms

Derivatives containing the 2-aminothiazole scaffold have been identified as potent antiproliferative agents that can induce cell cycle arrest, particularly in the G2/M phase, across various human cancer cell lines. nih.govnih.gov This blockade prevents cancer cells from undergoing mitosis, thereby inhibiting tumor growth. nih.gov The mechanism of action often involves the modulation of key proteins that regulate the G2/M transition. For example, some podophyllotoxin-aminothiazole conjugates have been shown to arrest A549 lung cancer cells in the G2/M phase by downregulating the expression of cyclin B1 and cyclin-dependent kinase 1 (cdc2/CDK1). nih.gov Similarly, other chalcone (B49325) derivatives have demonstrated a significant accumulation of ovarian cancer cells (A2780) in the G2/M phase. nih.gov This effect is often linked to DNA damage responses and the disruption of mitotic spindle formation. nih.govfrontiersin.org

In addition to halting cell cycle progression, these compounds effectively induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a crucial mechanism for their anticancer activity and can be triggered through multiple pathways. The caspase-dependent pathway is a common route, where the compounds initiate a cascade of enzyme activation. Studies have shown that treatment can lead to the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. nih.govmdpi.com The activation of caspase-3 results in the cleavage of cellular proteins like poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.gov

This process is frequently associated with the modulation of the Bcl-2 family of proteins, leading to a decreased ratio of anti-apoptotic proteins (like Bcl-2) to pro-apoptotic proteins (like Bax). mdpi.commdpi.com This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which is a key step in activating the intrinsic apoptotic pathway. mdpi.commdpi.com Some derivatives have also been reported to induce apoptosis through a partially caspase-independent pathway, highlighting the multifaceted nature of their cell-killing mechanisms. nih.gov

A key molecular mechanism for the anticancer effects of many 2-aminothiazole derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. nih.govmdpi.comnih.gov Microtubules are essential components of the cellular cytoskeleton, playing a vital role in forming the mitotic spindle during cell division. nih.govnih.gov By binding to tubulin, typically at the colchicine-binding site, these compounds prevent the assembly of α- and β-tubulin heterodimers into microtubules. nih.govmdpi.com

This disruption of microtubule formation leads to a defective mitotic spindle, which activates the spindle assembly checkpoint, causing the cell to arrest in mitosis (M phase) and ultimately undergo apoptosis. nih.govresearchgate.netresearchgate.net The potency of these compounds is often measured by their IC₅₀ value for inhibiting tubulin polymerization; for example, one potent 2-N-methylamino thiazole derivative was found to have a tubulin polymerization IC₅₀ of 0.89 µM. nih.gov This mechanism of action is shared with established anticancer agents like vinca (B1221190) alkaloids and combretastatins. nih.govmdpi.com

Table 2: Anticancer Mechanisms of Action for Selected Thiazole Derivatives This table summarizes the observed biological effects of various thiazole-containing compounds on cancer cells.

Derivative Class Cell Lines Cell Cycle Arrest Phase Apoptosis Induction Tubulin Polymerization Inhibition (IC₅₀) Reference
Podophyllotoxin-aminothiazole A549, HepG2, HeLa, LOVO G2/M Yes N/A nih.govnih.gov
2-N-methylamino thiazole MCF-7 N/A Yes (via caspase 2, 3, 8) 0.89 µM nih.gov
Chalcone Derivative 1C A2780, A2780cis G2/M Yes (PARP cleavage) N/A nih.gov
2-aminothiazoles various G2/M Yes Yes nih.gov

Kinase Inhibition Profiles (e.g., Raf/MEK/ERK pathway, c-Met/ALK, Yck2)

Derivatives of the 2-aminothiazole scaffold have been investigated for their potential to inhibit various kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.

The Raf/MEK/ERK pathway is a critical signaling cascade that controls cell proliferation, differentiation, and survival. nih.govnih.gov Aberrant activation of this pathway is a common feature in many human cancers. nih.gov While specific inhibitory data for this compound on this pathway is not detailed, the broader class of aminothiazole compounds has been a focus of kinase inhibitor development. For instance, high-throughput screening has identified aminothiazole derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with some analogues achieving IC50 values in the nanomolar range. nih.gov

The receptor tyrosine kinases c-Met and Anaplastic Lymphoma Kinase (ALK) are other important targets in cancer therapy. nih.govnih.gov Crizotinib (B193316), a potent dual inhibitor of c-Met and ALK, demonstrates the therapeutic potential of targeting these kinases. nih.govnih.gov It functions as an ATP-competitive small-molecule inhibitor, effectively suppressing c-Met phosphorylation and its dependent oncogenic effects. nih.gov While crizotinib itself is a pyridine (B92270) derivative, the exploration of aminothiazole-based compounds as inhibitors for such kinases is an active area of research.

Regarding Yck2 , a casein kinase 1 isoform in yeast, specific inhibition profiles for this compound derivatives are not prominently documented in the reviewed literature. However, the diverse biological activities of aminothiazoles suggest that their potential interactions with a wide range of kinases, including those in lower organisms, could be a subject for future investigation.

Table 1: Examples of Kinase Inhibition by Related Compounds

Compound Class/Example Target Kinase Activity (IC50) Reference
Aminothiazole Analogues CDK2 1-10 nM nih.gov
Crizotinib ALK ~24 nM nih.gov
Crizotinib c-Met Potent Inhibition nih.gov

DNA Binding and Intercalation Mechanisms

Small molecules can interact with DNA through non-covalent binding modes, including groove binding and intercalation, which involves the insertion of a planar molecule between the base pairs of the DNA double helix. mdpi.com These interactions can disrupt DNA replication and transcription, forming the basis of action for some therapeutic agents. mdpi.com

Studies on aminophenol derivatives have shown their potential to interact with DNA. mdpi.com The binding mode can be influenced by the specific substituents on the molecule. For example, absorption spectroscopy of certain 4-aminophenol (B1666318) Schiff bases in the presence of DNA has shown hyperchromic effects, which can be indicative of intercalative binding. mdpi.com

The bithiazole moiety, present in the natural product bleomycin (B88199) A2, is known to be a DNA-binding domain. nih.gov A synthesized fragment of bleomycin A2 containing a 2,4'-bithiazole (B13848155) structure was shown to bind to DNA, suggesting that the thiazole rings play a crucial role in the interaction. nih.gov This binding can be observed through spectral perturbations in NMR and fluorescence spectroscopy. nih.gov Intercalation typically reduces the helical twist of DNA and increases its length. mdpi.com More complex intercalation can even involve multiple DNA duplexes, as seen with some acridine-4-carboxamide derivatives. nih.gov

Identification of Other Intracellular Molecular Targets (e.g., GMP synthetase)

Beyond kinases and DNA, derivatives of this compound may interact with other intracellular targets. One such area of investigation is enzymes involved in nucleotide biosynthesis.

Guanosine monophosphate (GMP) synthetase (GMPS) is a key enzyme in the de novo biosynthesis of purine (B94841) nucleotides, catalyzing the conversion of xanthosine (B1684192) 5′-monophosphate (XMP) to GMP. nih.gov Inhibition of this pathway can have antiproliferative effects. While direct inhibition by this compound is not specified, the study of substrate analogues like l-XMP has shown that it can act as an inhibitor of GMPS, providing insights for future inhibitor design. nih.gov

Another identified target for the aminothiazole scaffold is glutaminase (GLS) . researchgate.net This enzyme is crucial for the metabolism of glutamine, a key nutrient for rapidly proliferating cancer cells. researchgate.net A high-throughput screening identified a 2-amino-thiazole containing molecule as a GLS inhibitor, and subsequent structure-activity relationship (SAR) studies have worked to optimize its potency and selectivity. researchgate.net This highlights the potential for aminothiazole derivatives to target cellular metabolism.

General Enzyme Inhibition and Receptor Modulation

The structural features of this compound derivatives make them suitable candidates for interacting with a variety of enzymes and receptors.

Renin Inhibition and Selectivity

A series of renin inhibitors featuring a 2-amino-4-thiazolyl moiety at the P2 position has been synthesized and evaluated. nih.gov These compounds were found to be potent inhibitors of monkey renin in vitro. nih.gov The research highlighted the selectivity of these derivatives; they were significantly less effective at inhibiting closely related aspartic proteinases, such as bovine cathepsin D. nih.gov This selectivity is a crucial aspect of drug design, minimizing off-target effects. Certain compounds from this series also demonstrated the ability to lower blood pressure when administered orally to high-renin monkeys, with compound PD 134672 being selected for further evaluation due to its efficacy and duration of action. nih.gov

Table 2: Renin Inhibition by 2-Amino-4-thiazole-Containing Compounds

Compound Monkey Renin IC50 (nM) Bovine Cathepsin D % Inhibition at 10 µM Reference
Compound 5 1.8 13 nih.gov
Compound 11 1.2 14 nih.gov
Compound 22 (PD 134672) 1.9 10 nih.gov

Interaction with Aspartic Proteinases (e.g., bovine cathepsin D)

Aspartic proteinases are a family of enzymes that play roles in various physiological processes. As mentioned, the 2-amino-4-thiazole-containing renin inhibitors showed weak inhibition of bovine cathepsin D, indicating a high degree of selectivity for their primary target, renin. nih.gov

Computational and Theoretical Chemistry Studies of 4 2 Amino 4 Thiazolyl 2 Methylphenol and Its Analogues

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry and electronic distribution.

Density Functional Theory (DFT) has become a standard method for predicting the molecular structures of organic compounds due to its balance of accuracy and computational cost. semanticscholar.orgresearchgate.net For thiazole (B1198619) derivatives, DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. nih.gov This involves finding the minimum energy conformation on the potential energy surface.

Researchers typically use a functional, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with a basis set like 6-31G(d,p) or 6-311++G(2d,2p), to perform these calculations. semanticscholar.orgatlantis-press.com The process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles. alrasheedcol.edu.iq For molecules with flexible bonds, such as the bond connecting the phenol (B47542) and thiazole rings, conformational analysis is crucial to identify the global energy minimum structure. Studies on related thiazole compounds show that the dihedral angle between the thiazole and adjacent phenyl rings is a key parameter, with nearly co-planar arrangements often being energetically favorable. researchgate.net These optimized geometries are the essential starting point for all further computational analyses. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO (EHOMO) is related to a molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. alrasheedcol.edu.iqnih.gov

A high EHOMO value indicates a greater tendency to donate electrons to an acceptor, while a low ELUMO value suggests a higher affinity for accepting electrons. tandfonline.com The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. atlantis-press.com A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In studies of thiazole derivatives as corrosion inhibitors, a lower energy gap is often correlated with higher inhibition efficiency because it facilitates electron transfer to the metal surface. atlantis-press.com DFT calculations are used to compute these energy values, providing a quantitative measure of the molecule's electronic characteristics. ekb.eg

Table 1: Calculated Quantum Chemical Parameters for Thiazole Analogues This table presents representative data calculated using DFT for thiazole derivatives, illustrating the typical range of FMO energies.

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-amino-4-(p-tolyl)thiazole (APT)B3LYP/6-311G(d,p)-5.54-0.654.89
2-methoxy-1,3-thiazole (MTT)B3LYP/6-311G(d,p)-6.27-0.875.40
Thiazole-4-carboxaldehyde (TCA)B3LYP/6-311G(d,p)-7.44-2.125.32

Source: Adapted from Atlantis Press, 2015. atlantis-press.com

Molecular Docking and Dynamics Simulations

While quantum calculations reveal the intrinsic properties of a single molecule, molecular docking and dynamics simulations are used to study how a molecule interacts with its environment, such as a protein's active site or a material surface.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug design for predicting the binding mode and affinity of compounds like 4-(2-Amino-4-thiazolyl)-2-methylphenol analogues to biological targets. nih.gov

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations to find the one with the most favorable binding energy. nih.gov Studies on thiazole derivatives have used docking to explore their potential as inhibitors of enzymes like cyclooxygenase (COX) or various kinases. ekb.egresearchgate.net The results of these simulations provide a binding score (e.g., in kcal/mol), which estimates the binding affinity, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-receptor complex. researchgate.net For instance, a study on 4-((2-aminothiazol-4-yl) amino) phenol showed that the thiazole ring is an important component for binding to the COX-2 enzyme. researchgate.net

Table 2: Example Molecular Docking Results for a Thiazole Analogue This table illustrates typical output from a molecular docking study, showing binding affinity and key interactions with amino acid residues in a receptor's active site.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
(4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone5O77-8.5LYS 7, GLU 8, ILE 10

Source: Adapted from NISCAIR, 2018. researchgate.net

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the interactions between inhibitor molecules and metal surfaces, which is crucial for understanding corrosion inhibition. researchgate.net Thiazole derivatives are known to be effective corrosion inhibitors, largely due to the presence of nitrogen and sulfur atoms and the aromatic ring system, which facilitate adsorption onto metal surfaces. scispace.comsemanticscholar.org

MD simulations model the time-dependent behavior of a molecular system, providing insights into the dynamics of the adsorption process on surfaces like iron (Fe) or copper (Cu). researchgate.netsemanticscholar.org These simulations can reveal the orientation of the inhibitor molecules on the surface; for example, a parallel orientation often ensures stronger interaction and better surface coverage. semanticscholar.org The output of these simulations is the interaction or adsorption energy, which quantifies the strength of the bond between the inhibitor and the surface. A more negative (i.e., larger) adsorption energy indicates a more stable and spontaneous adsorption process, which is characteristic of an effective inhibitor. researchgate.netresearchgate.net

Table 3: Adsorption Energies from Molecular Simulations for Thiazole Derivatives on Fe(110) Surface This table shows calculated adsorption energies, which indicate the strength of the interaction between the inhibitor molecule and the metal surface.

Inhibitor MoleculeAdsorption Energy (kcal/mol)
2-acetyl-thiazole (ATZ)-155.3
2,4,5-trimethyl-thiazole (TMTZ)-146.1
4-methyl-5-(2-hydroxyethyl)-thiazole (SFTZ)-140.7
2-isobutyl-thiazole (ISTZ)-133.5

Source: Adapted from Semantic Scholar, 2019. semanticscholar.org

Prediction of Chemical Reactivity and Stability Parameters

From the fundamental energies of the frontier molecular orbitals (EHOMO and ELUMO), several chemical reactivity descriptors can be calculated. These parameters provide a quantitative framework for comparing the reactivity and stability of different molecules. atlantis-press.comresearchgate.net

Commonly calculated parameters include:

Ionization Potential (IP) : Approximated as IP ≈ -EHOMO, it represents the energy required to remove an electron. A low IP indicates a better electron donor. alrasheedcol.edu.iq

Electron Affinity (EA) : Approximated as EA ≈ -ELUMO, it is the energy released when an electron is added. A high EA suggests a good electron acceptor. alrasheedcol.edu.iq

Electronegativity (χ) : Calculated as χ ≈ (IP + EA) / 2, it measures the tendency of a molecule to attract electrons. alrasheedcol.edu.iq

Global Hardness (η) : Calculated as η ≈ (IP - EA) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. atlantis-press.comresearchgate.net

Global Softness (σ) : The reciprocal of hardness (σ = 1/η), it quantifies the molecule's polarizability. researchgate.net

Global Electrophilicity Index (ω) : Calculated as ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ), this index measures the energy stabilization when the system acquires additional electronic charge from the environment. alrasheedcol.edu.iq

These descriptors are widely used in computational studies of corrosion inhibitors, where parameters indicating a higher propensity for electron donation (high EHOMO, low IP) and favorable interaction with a metal surface (high softness) are often correlated with better performance. atlantis-press.comsemanticscholar.org

Table 4: Calculated Global Reactivity Descriptors for Thiazole Analogues This table provides examples of reactivity parameters derived from FMO energies, which are used to predict and compare the chemical behavior of molecules.

Parameter2-amino-4-(p-tolyl)thiazole (APT)2-methoxy-1,3-thiazole (MTT)Thiazole-4-carboxaldehyde (TCA)
Ionization Potential (IP) (eV)5.546.277.44
Electron Affinity (EA) (eV)0.650.872.12
Global Hardness (η) (eV)2.452.702.66
Electronegativity (χ) (eV)3.103.574.78
Global Softness (σ) (eV⁻¹)0.410.370.38

Source: Derived from data in Atlantis Press, 2015. atlantis-press.com

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a vital computational method used to visualize the three-dimensional charge distribution of a molecule. nih.gov It reveals the electrostatic potential on the electron density surface, which is crucial for understanding intermolecular interactions and predicting chemical reactivity. proteopedia.orgmdpi.com The MEP map uses a color spectrum to indicate different potential regions: red signifies areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates areas of low electron density and positive potential, prone to nucleophilic attack. nih.gov Green and yellow represent regions with intermediate or near-zero potential. nih.gov

For this compound and its analogues, MEP analysis helps identify the most reactive sites. The regions of negative potential (red) are typically located around electronegative atoms like oxygen (in the hydroxyl group) and nitrogen (in the amino group and thiazole ring), indicating these are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms of the amino and hydroxyl groups represent the most positive (blue) regions, making them susceptible to nucleophilic attack. nih.gov

Table 1: Conceptual Color Coding in Molecular Electrostatic Potential (MEP) Maps
ColorElectrostatic PotentialElectron DensityNature of SiteTypical Location on Analogues
RedMost NegativeHighElectrophilic AttackOxygen and Nitrogen Atoms
Yellow/OrangeSlightly NegativeIntermediate-Aromatic Rings
GreenNeutral/Zero--Carbon Skeletons
BlueMost PositiveLowNucleophilic AttackHydroxyl and Amino Hydrogens

Thermochemical and Spectroscopic Property Predictions

Computational methods, particularly DFT with basis sets like B3LYP/6-311++G(d,p), are widely used to predict the thermochemical and spectroscopic properties of molecules. mdpi.comresearchgate.net These theoretical calculations provide valuable data that can be used to interpret experimental results or to predict properties for compounds that have not yet been synthesized or isolated.

Thermochemical Properties: Theoretical calculations can determine key thermochemical parameters such as the heat of formation, entropy, and Gibbs free energy. These properties are fundamental to understanding the stability and reactivity of a molecule. For example, by calculating the potential energy surface for different tautomers of a molecule like 2-amino-4-methylthiazole (B167648), researchers can identify the most stable form and the energy barriers for conversion between them. mdpi.com

Spectroscopic Properties: Theoretical modeling is also instrumental in predicting various spectroscopic data.

Vibrational Spectroscopy (FT-IR): Computational analysis can predict the vibrational frequencies corresponding to different molecular motions (e.g., stretching, bending). researchgate.net For analogues like 2-aminothiazole (B372263), calculated S-C stretching vibrations have been reported in the region between 510 and 780 cm⁻¹. researchgate.net These predicted spectra are highly valuable for assigning the absorption bands observed in experimental FT-IR spectra. mdpi.com

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net These predictions help in the interpretation of UV-Vis absorption spectra.

Nuclear Magnetic Resonance (NMR): The chemical shifts (δ) for ¹H and ¹³C NMR can be calculated, providing a theoretical spectrum that aids in the structural elucidation of the molecule and its analogues. researchgate.net For instance, in a study of a thiazole derivative, calculated ¹³C NMR chemical shifts for the thiazole ring carbons were identified at 112.93 ppm, 130.45 ppm, and 169.40 ppm. researchgate.net

These computational predictions offer a deep understanding of the intrinsic properties of this compound and its related compounds, guiding further experimental research and application design.

Table 2: Examples of Predicted Spectroscopic Data for Thiazole Analogues
Spectroscopic MethodPredicted PropertyTypical Predicted Values for AnaloguesReference
FT-IRVibrational Frequencies (cm⁻¹)S-C stretching: 510 - 780 researchgate.net
¹³C NMRChemical Shifts (ppm)Thiazole ring carbons: ~113, ~130, ~169 researchgate.net
UV-VisibleElectronic Transitions (λmax)Dependent on specific structure and solvent researchgate.net

Derivatization and Analog Development for Advanced Research Applications

Functionalization of the 2-Amino Group of the Thiazole (B1198619) Ring

The exocyclic amino group at the C2 position of the thiazole ring is a versatile functional group for a wide array of chemical transformations. Its nucleophilic character allows for the introduction of diverse substituents, leading to the generation of large libraries of derivatives.

The conversion of the 2-amino group into an amide linkage is a common and straightforward derivatization strategy. This is typically achieved through acylation reactions with various acylating agents, such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Common methods for the synthesis of N-(4-(4-hydroxy-3-methylphenyl)thiazol-2-yl) amides include:

Reaction with Acyl Halides: In a typical procedure, the parent compound is treated with a substituted acyl chloride in an inert solvent, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Reaction with Carboxylic Acids: Direct condensation with carboxylic acids can be facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), which activate the carboxylic acid for nucleophilic attack.

The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, thereby modulating the electronic and steric properties of the final molecule.

Table 1: Examples of Reagents for Amide Derivative Synthesis

Acylating Agent Reagent Class Resulting Derivative
Benzoyl chloride Acyl Halide N-(4-(4-hydroxy-3-methylphenyl)thiazol-2-yl)benzamide
Acetic anhydride (B1165640) Acid Anhydride N-(4-(4-hydroxy-3-methylphenyl)thiazol-2-yl)acetamide
Propanoic acid / EDCI Carboxylic Acid / Coupling Agent N-(4-(4-hydroxy-3-methylphenyl)thiazol-2-yl)propanamide

Schiff bases, or imines, are synthesized through the condensation reaction between the primary amino group of 4-(2-Amino-4-thiazolyl)-2-methylphenol and a carbonyl compound, typically an aldehyde or a ketone. nih.govnih.gov The reaction is generally carried out by refluxing equimolar amounts of the aminothiazole and the respective aldehyde in a suitable solvent, such as ethanol (B145695) or glacial acetic acid. nih.govnih.gov The formation of the azomethine (-N=CH-) bond is often acid-catalyzed, and a few drops of acid may be added to facilitate the reaction. nih.gov

This reaction is highly versatile, allowing for the incorporation of a vast array of substituted aromatic or heterocyclic aldehydes. The general reaction is as follows:

R-CHO + H₂N-Thiazole-Phenol → R-CH=N-Thiazole-Phenol + H₂O

The resulting Schiff base derivatives possess an extended conjugation system, and the properties of the molecule can be significantly altered by the nature of the 'R' group introduced from the aldehyde.

Table 2: Aldehydes for Schiff Base Formation

Aldehyde 'R' Group Product Name Example
Benzaldehyde Phenyl 4-(2-(Benzylideneamino)thiazol-4-yl)-2-methylphenol
4-Chlorobenzaldehyde 4-Chlorophenyl 4-(2-((4-Chlorobenzylidene)amino)thiazol-4-yl)-2-methylphenol
3-Hydroxy-4-methoxybenzaldehyde 3-Hydroxy-4-methoxyphenyl 4-(2-((3-Hydroxy-4-methoxybenzylidene)amino)thiazol-4-yl)-2-methylphenol

The nucleophilic 2-amino group readily reacts with isothiocyanates (R-N=C=S) to form N,N'-disubstituted thiourea (B124793) derivatives. nih.gov This addition reaction is typically performed by stirring the aminothiazole and the corresponding isothiocyanate in a solvent like ethanol or acetone (B3395972) at room temperature or under reflux. nih.govnih.gov The reaction provides a robust method for introducing a thiocarbonyl moiety and an additional substituent.

The general synthetic scheme is:

R-NCS + H₂N-Thiazole-Phenol → R-NH-C(S)-NH-Thiazole-Phenol

This reaction allows for the synthesis of a diverse range of derivatives by varying the 'R' group on the isothiocyanate, which can be alkyl, aryl, or heteroaryl. nih.gov Similarly, reactions with isocyanates (R-N=C=O) would yield the corresponding urea (B33335) derivatives, while reaction with benzoyl isothiocyanate can lead to N-acylthiourea derivatives. nih.govmdpi.com

Chemical Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for derivatization, offering opportunities to alter the acidity, polarity, and hydrogen-bonding capabilities of the parent molecule.

The phenolic -OH group can be converted into an ether or an ester.

Etherification: The Williamson ether synthesis is a common method, involving the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding ether derivative. Care must be taken to select conditions that avoid competing N-alkylation at the 2-amino group.

Esterification: Phenolic esters can be prepared through several methods. One common approach is Steglich esterification, which involves reacting the phenol with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method is effective for sterically hindered phenols. Alternatively, reaction with acyl chlorides or acid anhydrides in the presence of a base can also yield the desired esters. Chemoselectivity can be an issue, as the 2-amino group can also be acylated. Protection of the amino group may be necessary to achieve selective O-acylation.

The phenolic oxygen, often in concert with the nitrogen atom of the thiazole ring or a nearby imine nitrogen (in the case of Schiff base derivatives), can act as a chelating ligand to form stable complexes with various metal ions. ijper.org The synthesis of these metal complexes typically involves reacting the ligand with a metal salt (e.g., chlorides or acetates of Cu(II), Ni(II), Co(II), Zn(II)) in a solvent like ethanol or methanol. ijper.orgbohrium.com

The deprotonated phenolic oxygen forms a strong coordinate bond with the metal center. In Schiff base derivatives of the parent compound, the ligand often acts as a bidentate or tridentate ligand, coordinating through the phenolic oxygen, the imine nitrogen, and sometimes the thiazole nitrogen, leading to the formation of stable five- or six-membered chelate rings. ijper.orgbohrium.com The geometry of the resulting complex (e.g., square planar, octahedral) depends on the metal ion, its coordination number, and the stoichiometry of the ligand. bohrium.comnih.gov

Introduction of Ancillary Heterocyclic Moieties (e.g., pyran, pyrazolopyridine) to Enhance Functionality

Pyran Ring Annulation:

The synthesis of pyran-containing derivatives often involves multi-component reactions, which are highly efficient in building molecular complexity in a single step. For instance, a plausible approach for introducing a pyran moiety could involve a one-pot reaction of a 2-aminothiazole (B372263) derivative, an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326) or ethyl cyanoacetate. nih.gov In the context of this compound, the amino group of the thiazole ring could potentially participate in a reaction cascade to form a fused or appended pyran ring.

A representative, albeit general, reaction is the multi-component synthesis of 2-amino-4H-pyran derivatives. This type of reaction typically proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The specific reagents and conditions would need to be optimized for the this compound substrate.

Table 1: Potential Synthetic Strategies for Pyran Derivatization

Reaction Type Key Reagents Potential Product Functional Enhancement
Multi-component reaction Aromatic aldehyde, malononitrile, catalyst (e.g., piperidine) 2-Amino-4-aryl-4H-pyran-3-carbonitrile derivative Altered electronic properties, potential for new biological activities

Pyrazolopyridine Moiety Introduction:

Pyrazolopyridine scaffolds are recognized for their diverse biological activities. The synthesis of pyrazolopyridine derivatives can be achieved through various synthetic routes, often involving the condensation of a pyrazole (B372694) precursor with a 1,3-dicarbonyl compound or its equivalent. A potential strategy for incorporating a pyrazolopyridine moiety would involve the initial functionalization of the amino group of this compound to introduce a suitable handle for subsequent cyclization reactions.

For example, the amino group could be reacted with a reagent that introduces a pyrazole ring, which could then undergo a subsequent reaction to form the fused pyridine ring. The specific synthetic pathway would be contingent on the desired connectivity and substitution pattern of the final pyrazolopyridine derivative.

Table 2: Potential Synthetic Strategies for Pyrazolopyridine Derivatization

Reaction Type Key Reagents Potential Product Functional Enhancement
Annulation of a pyridine ring 3-aminopyrazole, β-dicarbonyl compound Pyrazolo[1,5-a]pyridine derivative Introduction of new hydrogen bonding donors/acceptors, potential for metal chelation

The introduction of these heterocyclic moieties is anticipated to significantly impact the functionality of this compound by altering its steric and electronic profile, introducing new points for intermolecular interactions, and potentially conferring novel photophysical or biological properties.

Synthesis of Polymer-Bound or Immobilized this compound Derivatives for Material Science Investigations

The immobilization of this compound onto polymer supports is a key step in harnessing its potential for various material science applications, such as the development of functional coatings, sensors, or heterogeneous catalysts. The covalent attachment to a polymer backbone can enhance the stability of the compound, prevent leaching, and allow for its use in solid-phase applications.

Several strategies can be envisioned for the synthesis of polymer-bound derivatives of this compound, leveraging the reactivity of its functional groups.

Grafting onto Pre-functionalized Polymers:

One common approach is the reaction of the molecule with a polymer that has been pre-functionalized with reactive groups. For instance, the phenolic hydroxyl group of this compound could be used to form an ether or ester linkage with a polymer containing electrophilic sites, such as chloromethyl or acyl chloride groups. Alternatively, the amino group could react with polymers bearing anhydride or epoxide functionalities.

A potential example, drawing from methodologies for other phenolic compounds, involves the grafting of the molecule onto a natural polymer like cellulose (B213188) or a synthetic polymer like polystyrene. ossila.com

Polymerization of Functionalized Monomers:

An alternative strategy involves the initial derivatization of this compound to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This functionalized monomer can then be copolymerized with other monomers to yield a polymer with the desired properties, where the this compound unit is covalently incorporated into the polymer chain. This approach allows for precise control over the loading of the active compound within the polymer matrix.

Table 3: Potential Methods for Immobilization on Polymer Supports

Immobilization Method Polymer Support Example Linkage Type Potential Material Science Application
Covalent grafting via hydroxyl group Chloromethylated polystyrene Ether Solid-phase synthesis, heterogeneous catalysis
Covalent grafting via amino group Poly(styrene-co-maleic anhydride) Amide Functional coatings, responsive materials
Copolymerization of a functionalized monomer Acrylate-derivatized compound with methyl methacrylate Ester (in the side chain) Smart polymers, sensors

The choice of polymer and immobilization technique will be dictated by the intended application. For example, for sensing applications, a polymer that allows for conformational changes upon analyte binding would be desirable. For catalytic applications, a porous polymer with high surface area would be advantageous. These polymer-bound derivatives open up new avenues for the application of this compound in the realm of material science.

Advanced Analytical Methodologies for 4 2 Amino 4 Thiazolyl 2 Methylphenol Characterization in Academic Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a newly synthesized compound like 4-(2-Amino-4-thiazolyl)-2-methylphenol. Each technique provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to functional groups and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR (Proton NMR): This technique identifies the number and types of hydrogen atoms in a molecule. The spectrum for this compound would be expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the single proton on the thiazole (B1198619) ring, the methyl group protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The chemical shift (δ, in ppm), splitting pattern (e.g., singlet, doublet), and integration (relative number of protons) of each signal would confirm the arrangement of these groups.

¹³C NMR (Carbon-13 NMR): This method detects the carbon atoms in the molecule, providing information about their chemical environment. A ¹³C NMR spectrum would display separate signals for each unique carbon atom, including the methyl carbon, the carbons of the phenol and thiazole rings, and the carbon atoms bonded to nitrogen, oxygen, and sulfur.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity. A COSY spectrum would show correlations between coupled protons (e.g., adjacent aromatic protons), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This data is predictive and based on analogous structures. Actual experimental values may vary.)

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)Description
Phenolic Ring Protons¹H NMR~ 6.8 - 7.5Multiple signals (doublets, etc.) corresponding to the three protons on the substituted phenol ring.
¹³C NMR~ 115 - 155Six distinct signals for the aromatic carbons, with shifts influenced by the hydroxyl, methyl, and thiazolyl substituents.
Thiazole Ring Proton¹H NMR~ 6.5 - 7.0A singlet for the lone proton on the thiazole ring.
¹³C NMR~ 100 - 150Two signals for the C-H and C-S carbons of the thiazole ring.
Methyl Protons (-CH₃)¹H NMR~ 2.1 - 2.4A singlet integrating to three protons.
¹³C NMR~ 15 - 20A single signal in the aliphatic region.
Amine Protons (-NH₂)¹H NMR~ 5.0 - 6.0A broad singlet integrating to two protons.
Hydroxyl Proton (-OH)¹H NMR~ 9.0 - 10.0A broad singlet, chemical shift can be variable.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the presence of specific functional groups. An FTIR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features.

Table 2: Expected FTIR Absorption Bands for this compound (Note: Based on characteristic frequencies for functional groups found in similar compounds.)

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
O-H Stretch (Phenol)3200 - 3600 (broad)-OH
N-H Stretch (Amine)3300 - 3500 (two bands)-NH₂
Aromatic C-H Stretch3000 - 3100Ar-H
Aliphatic C-H Stretch2850 - 2960-CH₃
C=N and C=C Stretch (Ring)1500 - 1650Thiazole and Phenol Rings
N-H Bend (Amine)1580 - 1650-NH₂
C-O Stretch (Phenol)1200 - 1260Ar-OH

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems with conjugated π-electrons, such as aromatic rings. The spectrum of this compound would show one or more absorbance maxima (λ_max) in the UV region (typically 200-400 nm), corresponding to π → π* transitions within the conjugated system formed by the phenol and thiazole rings. The exact position and intensity of these peaks are sensitive to the solvent used.

Mass Spectrometry (MS, HRMS, LC/MS, TOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

MS: A standard mass spectrum would show a molecular ion peak (M⁺) corresponding to the integer mass of the compound.

High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₀H₁₀N₂OS, the expected exact mass would be calculated and compared to the experimental value to confirm the formula.

LC/MS: Liquid chromatography coupled with mass spectrometry allows for the analysis of complex mixtures. The sample is first separated by LC, and the eluting components are directly ionized and analyzed by the mass spectrometer.

TOF-MS (Time-of-Flight Mass Spectrometry): This is a type of high-resolution mass analysis that measures the time it takes for ions to travel a fixed distance, which is correlated to their m/z ratio.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: Based on the chemical formula C₁₀H₁₀N₂OS.)

ParameterTechniqueExpected Value
Molecular Formula-C₁₀H₁₀N₂OS
Molecular Weight (Monoisotopic)HRMS206.0514 g/mol
Molecular Ion Peak [M+H]⁺MS (ESI+)m/z 207.0587

Chromatographic Separation and Purity Assessment Techniques

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

HPLC and UPLC are powerful techniques used to separate, identify, and quantify components in a mixture. A sample is passed through a column packed with a stationary phase, and separation occurs based on the different interactions of the components with the stationary and mobile phases.

Method: For a compound like this compound, a reversed-phase HPLC or UPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with an acid modifier like formic acid).

Purity Assessment: A pure sample should result in a single, sharp peak in the chromatogram at a specific retention time. The area of this peak is proportional to the concentration of the compound. Purity is often assessed by calculating the peak area percentage, with values greater than 95-99% being common for purified research compounds. UPLC offers higher resolution and faster analysis times compared to traditional HPLC due to the use of smaller stationary phase particles.

Table 4: Illustrative HPLC Method Parameters for Purity Analysis (Note: This is a typical starting point; method optimization would be required.)

ParameterCondition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile PhaseGradient or isocratic elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate1.0 mL/min
DetectionUV detector set at a λ_max determined by UV-Vis spectroscopy
Column Temperature25 - 40 °C
Injection Volume5 - 10 µL

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For phenols, which can have limited volatility due to hydrogen bonding, derivatization is a common strategy to increase their amenability to GC analysis. epa.govepa.gov This involves converting the polar hydroxyl group into a less polar, more volatile functional group.

While direct GC analysis of this compound is not commonly reported, its phenolic nature suggests that derivatization could enable this technique. Two common derivatization procedures for phenols include methylation to form the corresponding anisole (B1667542) and reaction with α-bromo-2,3,4,5,6-pentafluorotoluene (pentafluorobenzyl bromide, PFBBr) to form a pentafluorobenzyl ether. epa.gov The resulting derivatives are significantly more volatile and exhibit better chromatographic behavior.

The applicability of these methods to this compound would require experimental validation to ensure that the derivatization reaction proceeds efficiently without degrading the aminothiazole ring. The amino group on the thiazole ring could also potentially be derivatized, leading to multiple products if reaction conditions are not carefully controlled. A study on 2-amino-2-thiazoline-4-carboxylic acid, another aminothiazole derivative, successfully utilized gas chromatography-mass spectrometry (GC-MS) for its analysis, demonstrating the compatibility of the aminothiazole core with GC techniques. nih.gov

The selection of a suitable detector is also critical. A Flame Ionization Detector (FID) is generally used for underivatized phenols, while an Electron Capture Detector (ECD) is highly sensitive to the halogenated PFBBr derivatives. epa.gov

Table 1: Potential GC Derivatization Reactions for this compound

Derivatization Reagent Resulting Functional Group Expected Change in Volatility
Diazomethane Methyl Ether (Anisole) Increased

This table is illustrative of potential methods and would require experimental verification for this specific compound.

Elemental Analysis and Microanalysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample of a pure compound. This data is then used to determine the empirical formula of the substance and to confirm its stoichiometric composition. For newly synthesized compounds like this compound, elemental analysis provides crucial evidence for the compound's identity and purity. nih.govderpharmachemica.com

The process typically involves the high-temperature combustion of a small, precisely weighed sample in the presence of oxygen. This converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified using various detection methods. The results are presented as a percentage of each element by weight.

For this compound, with the molecular formula C₁₀H₁₀N₂OS, the theoretical elemental composition can be calculated based on its atomic weights. Experimental results from elemental analysis of a synthesized sample should closely match these theoretical values, typically within a margin of ±0.4%, to confirm the proposed structure and ensure a high degree of purity. researchgate.net

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₁₀H₁₀N₂OS

Element Theoretical % Experimental % (Hypothetical)
Carbon (C) 58.23% 58.19%
Hydrogen (H) 4.89% 4.92%
Nitrogen (N) 13.58% 13.55%
Oxygen (O) 7.76% N/A*

*Oxygen is typically not directly measured and is calculated by difference.

Crystallographic Methods for Solid-State Structure Determination (for relevant analogues)

In such an analysis, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. This information is invaluable for confirming the connectivity of atoms and understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal.

Table 3: Example Crystallographic Data for a Relevant Analogue (C₁₅H₁₆ClNO₂)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.5241(2)
b (Å) 8.733(2)
c (Å) 13.649(2)
β (°) 101.99(3)
Volume (ų) 1343.8(5)

Data from the crystal structure of 4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol, presented as an example of the type of data obtained from crystallographic analysis. researchgate.net

Photochemical Behavior and Degradation Studies of 4 2 Amino 4 Thiazolyl 2 Methylphenol

Photoreaction Pathways and Proposed Mechanisms (e.g., ring opening, specific bond cleavages, hydrogen atom migration)

The photochemical behavior of 4-(2-Amino-4-thiazolyl)-2-methylphenol is anticipated to be complex, involving reactions of both the aminothiazole and methylphenol moieties. Based on studies of similar molecules, several photoreaction pathways can be proposed. mdpi.com

The aminothiazole ring is likely a primary site for photochemical reactions. Upon absorption of UV radiation, the thiazole (B1198619) ring can undergo several transformations. A major proposed mechanism involves the cleavage of the C-S and C-N bonds within the five-membered ring. mdpi.comsemanticscholar.org For the related compound 2-amino-4-methylthiazole (B167648), the primary photochemical event is the cleavage of the S1–C2 bond, leading to the formation of a biradical intermediate. mdpi.comsemanticscholar.org

Subsequent intramolecular rearrangements of this biradical can lead to a variety of photoproducts. These rearrangements often involve hydrogen atom migration. For instance, a hydrogen atom from the amino group can migrate to the sulfur atom or to a carbon atom of the opened ring. mdpi.comsemanticscholar.org

Another potential pathway is the cleavage of the C-C bond within the thiazole ring, which represents a minor photoreaction pathway for 2-amino-4-methylthiazole. mdpi.comsemanticscholar.org This can also be followed by hydrogen migration to form different sets of photoproducts.

The methylphenol part of the molecule is also susceptible to photochemical reactions. Phenolic compounds are known to undergo photooxidation. Under UV irradiation, especially in the presence of oxygen, phenols can be converted to corresponding phenoxyl radicals, which can then lead to the formation of quinone-like structures and other oxidation products.

Identification and Characterization of Photoproducts

While no photoproducts have been identified for this compound, studies on 2-amino-4-methylthiazole provide insight into the types of molecules that could be formed from the degradation of the aminothiazole ring. mdpi.comsemanticscholar.org These photoproducts were identified and characterized using techniques such as FTIR matrix isolation spectroscopy and theoretical calculations. mdpi.comsemanticscholar.org

The major photoproducts arise from the cleavage of the C-S bond followed by hydrogen migration. mdpi.comsemanticscholar.org For 2-amino-4-methylthiazole, these include carbodiimide (B86325) derivatives. mdpi.comsemanticscholar.org

Hypothetical Photoproduct Class Precursor Fragment Proposed Formation Mechanism
CarbodiimidesAminothiazoleC-S bond cleavage followed by hydrogen migration. mdpi.comsemanticscholar.org
ThiiranesAminothiazoleRing rearrangement following C-S bond cleavage. mdpi.comsemanticscholar.org
AzirenesAminothiazoleC-C bond cleavage followed by hydrogen migration. mdpi.comsemanticscholar.org
Cyanamide (B42294) and Sulfur-containing biradicalsAminothiazoleCleavage of both C-S and N-C bonds. mdpi.comsemanticscholar.org
Quinone-type compoundsMethylphenolPhotooxidation of the phenol (B47542) ring.

This table is illustrative and based on the photodegradation of related compounds.

Further degradation of these initial photoproducts can lead to smaller, more stable molecules. For example, the disruption of multiple bonds in the thiazole ring of 2-amino-4-methylthiazole has been shown to produce molecules like cyanamide and propyne. mdpi.comsemanticscholar.org

Tautomerization Studies under Photoirradiation Conditions

The 2-aminothiazole (B372263) moiety of this compound can exist in different tautomeric forms. Tautomerization involves the migration of a proton. For 2-amino-4-methylthiazole, several tautomers have been studied computationally, with the amino form being the most stable. mdpi.comsemanticscholar.org

Photoirradiation can induce tautomerization. In the case of 2-aminopyrimidine (B69317) derivatives, which also possess an amino group adjacent to a ring nitrogen, photoinduced double proton transfer has been observed in the presence of acetic acid, leading to the formation of an imino-tautomer in the excited state. A similar process could be envisioned for this compound, potentially facilitated by intermolecular hydrogen bonding or interactions with solvent molecules.

The stability of different tautomers can be influenced by the electronic state of the molecule. While the amino form is typically more stable in the ground state, photoexcitation can favor the formation of imino tautomers.

Photostability and Degradation under Controlled Stress Conditions

The photostability of this compound has not been specifically reported. However, studies on other thiazole-containing pharmaceutical compounds have been conducted under controlled stress conditions, such as exposure to visible light, to assess their degradation. nih.gov

Such studies are crucial for determining the intrinsic stability of a compound and for identifying potential degradation products that might form under storage or use conditions. A study on a thiazole-containing compound, {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, showed that it degraded into a single primary photoproduct upon exposure to visible light. nih.gov The degradation pathway was proposed to involve a reaction with singlet oxygen. nih.gov

For this compound, a systematic photostability study would involve exposing solutions of the compound to controlled UV and visible light irradiation. The degradation would be monitored over time using techniques like HPLC, and the formed photoproducts would be identified using mass spectrometry and NMR. The influence of factors such as pH, solvent, and the presence of oxygen on the degradation rate and pathway would also be important to investigate.

Future Research Directions and Emerging Paradigms in 4 2 Amino 4 Thiazolyl 2 Methylphenol Research

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While the 2-aminothiazole (B372263) scaffold is known for a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties, the specific biological targets and mechanisms of action for many of its derivatives, including 4-(2-Amino-4-thiazolyl)-2-methylphenol, remain to be fully elucidated. nih.govresearchgate.net Future research will undoubtedly delve deeper into identifying novel protein targets and signaling pathways modulated by this compound.

Key Research Areas:

Target Deconvolution: Employing advanced chemical proteomics and affinity-based techniques to identify the direct binding partners of this compound within the cell.

Pathway Analysis: Utilizing systems biology approaches, such as transcriptomics and proteomics, to map the global cellular changes induced by the compound, thereby revealing its mechanism of action.

Exploration of New Therapeutic Areas: Investigating the potential of this compound and its analogs in therapeutic areas beyond the currently known activities, such as neurodegenerative diseases, metabolic disorders, and rare genetic conditions. For instance, some aminothiazole derivatives have been explored as inhibitors of glutaminase, a potential therapeutic target for cancer. researchgate.net

Table 1: Potential Biological Targets for this compound Derivatives

Therapeutic AreaPotential Molecular TargetRationale
Oncology Kinases (e.g., Aurora kinases), Tubulin, GlutaminaseThe 2-aminothiazole core is a common scaffold in kinase inhibitors and compounds affecting microtubule dynamics. researchgate.netnih.gov
Inflammation Cyclooxygenase (COX), Lipoxygenase (LOX)Many anti-inflammatory agents target these enzymes in the arachidonic acid pathway.
Infectious Diseases Bacterial or fungal specific enzymesThe antimicrobial activity suggests interference with essential microbial processes. ekb.eg
Neurodegeneration Enzymes involved in protein aggregationPotential to modulate pathways related to diseases like Alzheimer's or Parkinson's.

Development of Innovative and Sustainable Synthetic Strategies for Scalable Production

The translation of promising research findings into practical applications hinges on the ability to produce this compound and its derivatives in a cost-effective, efficient, and environmentally friendly manner. Future synthetic research will focus on developing innovative and sustainable methodologies for its scalable production.

Emerging Synthetic Approaches:

Green Chemistry Principles: The adoption of green synthetic routes that utilize renewable starting materials, non-toxic catalysts, and milder reaction conditions to minimize environmental impact is a growing trend. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions to construct the core structure and its derivatives in a single step, thereby increasing efficiency and reducing waste. mdpi.com

Novel Catalysis: Exploring the use of heterogeneous and reusable catalysts, such as chitosan-based hydrogels or silica-supported tungstosilisic acid, to facilitate easier product purification and catalyst recycling. mdpi.commdpi.comnih.gov

Flow Chemistry: Implementing continuous flow synthesis to enable better control over reaction parameters, improve safety, and allow for seamless scalability from laboratory to industrial production.

Innovative Techniques: Utilizing methods like microwave irradiation and ultrasound synthesis to accelerate reaction times and improve yields. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology

The convergence of artificial intelligence (AI) and machine learning (ML) with chemical biology offers unprecedented opportunities to accelerate the discovery and development of new derivatives of this compound with desired properties. mednexus.org

Applications of AI and ML:

Predictive Bioactivity Modeling: Developing sophisticated computational models to predict the biological activity of novel, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

De Novo Drug Design: Utilizing generative AI models to design novel molecules with optimized properties, such as enhanced potency, selectivity, and favorable pharmacokinetic profiles. nih.gov

Target Identification and Validation: Employing AI algorithms to analyze large biological datasets to identify and validate new potential therapeutic targets for this compound.

Toxicity Prediction: Using machine learning to forecast potential adverse effects and toxicity of new compounds early in the development process, reducing the likelihood of late-stage failures. mdpi.com

Application in Chemical Biology as Probes for Biological System Investigations

Beyond its therapeutic potential, this compound can be developed into valuable chemical probes to investigate complex biological systems. By modifying the core structure with reporter tags such as fluorescent dyes or affinity labels, researchers can create tools to visualize and study cellular processes in real-time.

Potential Applications as Chemical Probes:

Fluorescent Probes: Designing fluorescently labeled derivatives to visualize the subcellular localization of their biological targets.

Affinity-Based Probes: Developing probes for use in chemical proteomics to identify the full spectrum of protein interactions.

Activity-Based Probes: Creating probes that covalently bind to the active site of a target enzyme, allowing for the specific labeling and quantification of enzyme activity.

Advanced Materials Science Applications Based on Unique Molecular Properties

The unique molecular structure of this compound, featuring aromatic rings and heteroatoms, suggests potential applications in materials science. Future research is expected to explore the synthesis and characterization of novel materials derived from this compound.

Potential Materials Science Applications:

Liquid Crystals: Investigating the potential of derivatives to form liquid crystalline phases, which have applications in displays and optical devices. iiste.orgresearchgate.net

Functional Polymers: Incorporating the this compound moiety into polymer backbones to create materials with enhanced properties, such as thermal stability, flame retardancy, or antimicrobial activity. ekb.eg

Organic Electronics: Exploring the use of this compound and its derivatives as building blocks for organic semiconductors, light-emitting diodes (OLEDs), or sensors.

Q & A

Q. What are the established synthetic routes for 4-(2-Amino-4-thiazolyl)-2-methylphenol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the formation of the thiazole ring. A common approach includes:

Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-bromoesters under basic conditions .

Coupling with phenolic intermediates : The thiazole moiety is coupled to a 2-methylphenol derivative via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Purification : Column chromatography or recrystallization is used to isolate the final product.

Q. Optimization Strategies :

  • Catalyst selection : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling improves regioselectivity .
  • Temperature control : Maintaining temperatures below 60°C during thiourea condensation minimizes side reactions .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates for substitutions .

Yield Improvement : Evidence from similar compounds (e.g., Ethyl (Z)-2-(2-amino-4-thiazolyl)-2-hydroximinoacetate) shows that adjusting stoichiometry (1.2:1 molar ratio of thiourea to haloketone) and using anhydrous conditions can increase yields from 47% to 63% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

Methodological Answer: Critical characterization methods include:

NMR Spectroscopy :

  • ¹H NMR : Aromatic protons on the thiazole ring appear as doublets at δ 7.2–7.5 ppm. The phenolic -OH proton resonates as a broad singlet near δ 9.8 ppm .
  • ¹³C NMR : The thiazole carbons (C-2 and C-4) appear at δ 165–170 ppm and 115–120 ppm, respectively .

IR Spectroscopy : Stretching vibrations for -NH₂ (3350–3300 cm⁻¹) and phenolic -OH (3200–3100 cm⁻¹) confirm functional groups .

High-Resolution Mass Spectrometry (HRMS) : The molecular ion peak [M+H]⁺ should match the exact mass (e.g., C₁₀H₁₁N₂OS: 231.0562 Da) with <5 ppm error .

Validation Tip : Cross-reference data with structurally analogous compounds (e.g., Methyl 4-(2-Amino-4-thiazolyl)benzoate, CAS 206555-77-3) to confirm assignments .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence the compound's biological activity, and what strategies can be used to design analogs with enhanced properties?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Thiazole substituents : Electron-withdrawing groups (e.g., -NO₂) at the 4-position increase metabolic stability but reduce solubility. Conversely, -NH₂ improves hydrogen-bonding interactions with biological targets .
  • Phenolic methyl group : The 2-methyl group on the phenol ring enhances lipophilicity, improving membrane permeability but potentially increasing toxicity .

Q. Design Strategies :

  • Bioisosteric replacement : Replace the thiazole sulfur with oxygen (oxazole) to modulate electronic properties .
  • Alkoxy chain elongation : Analogous to 4-(4-n-Hexyloxy-3-methylphenyl)heptan-4-yl derivatives, extending alkyl chains can improve target affinity (e.g., IC₅₀ reduction from 12 μM to 4.7 μM) .

Experimental Validation : Use in vitro assays (e.g., enzyme inhibition) and molecular docking to prioritize analogs .

Q. What are the potential mechanisms underlying the toxicity of this compound, and how can in vitro models be employed to assess its safety profile?

Methodological Answer: Toxicity Mechanisms :

  • Reactive oxygen species (ROS) generation : The phenolic moiety may undergo redox cycling, inducing oxidative stress in hepatic cells .
  • Metabolic activation : Cytochrome P450-mediated oxidation of the thiazole ring could produce electrophilic intermediates, leading to protein adducts .

Q. In Vitro Assessment :

Hepatotoxicity screening : Use HepG2 cells to measure ALT/AST release after 24-hour exposure .

Reactive metabolite detection : Incubate with human liver microsomes (HLMs) and trap intermediates using glutathione (GSH) .

Genotoxicity assays : Perform Ames tests with S. typhimurium strains TA98 and TA100 to evaluate mutagenicity .

Contradictory Data Note : While 2-methylphenol derivatives show nephrotoxicity in rats (LD₅₀ = 344 mg/kg), thiazole-containing analogs may exhibit lower acute toxicity due to metabolic differences .

Q. How can researchers resolve contradictions in reported biological activity data for this compound, and what validation approaches are recommended?

Methodological Answer: Common Contradictions :

  • Discrepancies in IC₅₀ values (e.g., 8 μM vs. 25 μM in kinase inhibition assays).

Q. Resolution Strategies :

Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa) and control for pH, serum concentration, and incubation time .

Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) if discrepancies arise in fluorescence-based assays .

Batch-to-batch purity checks : Ensure compound purity (>98% via HPLC) to exclude impurities (e.g., 2-[[2-(2-Amino-4-thiazolyl)acetyl]amino]-4-thiazoleacetic acid) as confounding factors .

Data Reproduibility : Publicly archive raw data (e.g., NMR spectra, dose-response curves) in repositories like PubChem or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.